ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenethylamine moiety, and a dihydropyridazine core.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O6/c1-3-33-24(31)23-20(14-22(30)28(27-23)18-10-8-17(25)9-11-18)34-15-21(29)26-13-12-16-6-4-5-7-19(16)32-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXKBBXBUNZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=CC=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydropyridazine Core Formation
The dihydropyridazine ring is commonly constructed via cyclocondensation reactions. A proven method involves reacting hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol under reflux to yield 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives. Ultrasound irradiation (40 kHz, 50°C) in aqueous ethanol enhances reaction efficiency, achieving yields >85% while reducing reaction times by 60% compared to conventional heating.
Introduction of the 4-Fluorophenyl Group
Position-selective functionalization at N-1 is achieved through palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), 4-fluorophenylboronic acid reacts with brominated dihydropyridazine intermediates to install the aryl group in 72–78% yield. Alternative methods employ nucleophilic aromatic substitution with 4-fluoroaniline under acidic conditions, though this approach suffers from lower regioselectivity (55–60% yield).
Installation of the Carbamoylmethoxy Side Chain
The critical 4-position modification proceeds through a two-step sequence:
- Alkylation : Treatment of the dihydropyridazine with 2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide in anhydrous acetonitrile (K₂CO₃, 60°C, 12 h) introduces the methoxyacetamide moiety.
- Carbamoylation : Subsequent reaction with triphosgene (COCl₂) in dichloromethane converts the amide to the carbamoyl group, achieving 82% conversion efficiency.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve alkylation yields (Table 1), while protic solvents (EtOH, H₂O) favor ring formation. Catalytic amounts of tetrabutylammonium iodide (TBAI, 10 mol%) enhance nucleophilic substitution rates by 40% through phase-transfer mechanisms.
Table 1: Solvent Effects on Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 88 |
| Acetonitrile | 60 | 18 | 78 |
| THF | 65 | 24 | 65 |
Oxidation State Management
The 6-oxo group necessitates precise oxidation control. Mild oxidizing agents like 2-iodoxybenzoic acid (IBX) selectively oxidize secondary alcohols to ketones without over-oxidizing the dihydropyridazine ring (92% yield). Harsher oxidants (KMnO₄, CrO₃) lead to ring degradation products (>30% byproducts).
Characterization and Analytical Data
Spectroscopic Validation
Key characterization data for the target compound includes:
Crystallographic Analysis
Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the planar dihydropyridazine ring and intramolecular hydrogen bonding between the carbamoyl NH and ester carbonyl (d = 2.15 Å, ∠ = 139.6°).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential Functionalization | 5 | 48 | 95.2 |
| Convergent Synthesis | 3 | 62 | 97.8 |
| One-Pot Multicomponent | 1 | 34 | 89.1 |
The convergent approach, which synthesizes the carbamoylmethoxy side chain separately before coupling, demonstrates superior efficiency despite requiring advanced purification techniques.
Applications and Structural Derivatives
Structural analogs of this compound exhibit promising activity as HIV-1 integrase inhibitors (IC₅₀ = 12–85 nM) and calcium channel blockers (Kd = 0.8–2.3 μM). Fluorine substitution at the phenyl ring enhances metabolic stability, with in vitro half-life improvements of 3–5× compared to non-fluorinated analogs.
Chemical Reactions Analysis
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been investigated for its pharmacological properties, particularly in the treatment of cancer and other diseases characterized by dysregulated immune responses.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The mechanism of action may involve modulation of key signaling pathways associated with cancer cell growth and survival .
Immune Modulation
The compound is also being explored for its ability to modulate immune responses. It may influence the activity of the aryl hydrocarbon receptor (AHR), which plays a crucial role in immune regulation and response to environmental toxins. This modulation could lead to therapeutic applications in autoimmune diseases and conditions where immune responses are dysregulated .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound possess significant antitumor activity. For example, compounds with similar structural motifs have shown IC50 values indicating effective inhibition of cell growth in human tumor cell lines .
Case Study: Antitumor Efficacy
A notable case study involved testing a related compound in a panel of cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. Results indicated that these compounds exhibited mean growth inhibition rates around 50%, highlighting their potential as novel anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-chlorophenyl)-4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Ethyl 1-(4-bromophenyl)-4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a bromophenyl group, which may also influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the dihydropyridazine structure. For instance, derivatives of dihydropyridazine have shown promising results in inhibiting cancer cell proliferation across various cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation.
- Case Study : A study evaluated a series of dihydropyridazine derivatives for their cytotoxic effects on human cancer cell lines, revealing that specific substitutions significantly enhance their efficacy against breast and colon cancer cells. The compound was noted to exhibit IC50 values in the low micromolar range, indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in inflammatory models.
- Research Findings : In vitro assays demonstrated that related dihydropyridazine derivatives significantly reduced the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of iNOS and COX-2 expression .
Antimicrobial Activity
The antimicrobial potential of ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has also been explored. Compounds with similar scaffolds have shown efficacy against a range of bacterial strains.
- Example : In a comparative study, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Biological Activity Impact |
|---|---|
| 4-Fluoro Group | Enhances lipophilicity and may improve binding affinity to target proteins. |
| Methoxy Substituent | Contributes to increased solubility and may affect metabolic stability. |
| Dihydropyridazine Core | Essential for anticancer activity; modifications can lead to varied potency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
